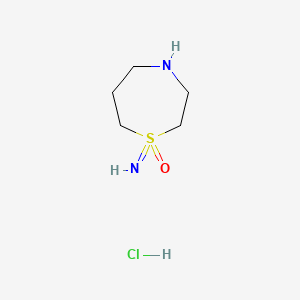
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride is a chemical compound with the molecular formula C5H12N2OS It is known for its unique structure, which includes a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imino-1lambda6,4-thiazepan-1-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thioamide, followed by oxidation to form the thiazepine ring. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups into the molecule.
Scientific Research Applications
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Imino-1lambda6,4-thiazepan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Imino-5-phenyl-1lambda6,4-thiazepan-1-one dihydrochloride
- 1-amino-4,5,6,7-tetrahydro-3H-1lambda6,4-thiazepine 1-oxide
Uniqueness
1-Imino-1lambda6,4-thiazepan-1-onehydrochloride is unique due to its specific thiazepine ring structure and the presence of an imino group
Biological Activity
1-Imino-1λ6,4-thiazepan-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-Imino-1λ6,4-thiazepan-1-one hydrochloride features a thiazepan ring, which contributes to its unique biological properties. The molecular formula and weight are essential for understanding its pharmacokinetics and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN2OS |
| Molecular Weight | 202.68 g/mol |
| IUPAC Name | 1-Imino-1λ6,4-thiazepan-1-one hydrochloride |
The biological activity of 1-Imino-1λ6,4-thiazepan-1-one hydrochloride is primarily attributed to its interaction with specific biological targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects.
Potential Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Biological Activity
Research indicates that 1-Imino-1λ6,4-thiazepan-1-one hydrochloride exhibits several biological activities:
Antitumor Activity
A study highlighted the compound's potential antitumor properties. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Antimicrobial Properties
Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have explored the biological effects of 1-Imino-1λ6,4-thiazepan-1-one hydrochloride:
Case Study 1: Antitumor Efficacy
A recent study examined the antitumor efficacy of the compound in vitro. The results demonstrated significant inhibition of tumor cell proliferation in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, suggesting its potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C5H13ClN2OS |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-imino-1,4-thiazepane 1-oxide;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c6-9(8)4-1-2-7-3-5-9;/h6-7H,1-5H2;1H |
InChI Key |
PZKAUABQTCYVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCS(=N)(=O)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















